2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate

概要

説明

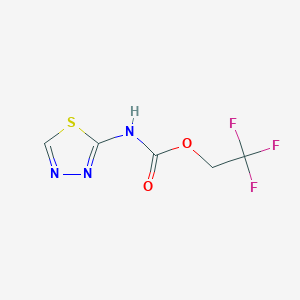

2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C5H4F3N3O2S. It is characterized by the presence of a trifluoroethyl group attached to a thiadiazole ring, which is further connected to a carbamate group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 1,3,4-thiadiazol-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity.

化学反応の分析

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide. This reactivity is typical of carbamate esters and has been observed in related compounds .

Key Notes :

-

Hydrolysis rates depend on pH and temperature. The trifluoroethyl group may slightly retard hydrolysis compared to non-fluorinated carbamates due to steric and electronic effects .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring can undergo nucleophilic substitution at the C5 position, facilitated by the electron-deficient nature of the ring. Common reactions include:

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Amination | NH₃ or amines | 5-Amino-1,3,4-thiadiazol-2-yl derivatives | |

| Alkylation | Alkyl halides | 5-Alkyl-1,3,4-thiadiazol-2-yl derivatives |

Mechanistic Insight :

-

The sulfur atom in the thiadiazole ring stabilizes transition states during substitution, enhancing reactivity compared to purely nitrogen-containing heterocycles .

Oxidation Reactions

Oxidation of the thiadiazole ring or the trifluoroethyl group can occur under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Sulfoxide/sulfone derivatives | |

| H₂O₂ | Acetic acid, 60°C | Oxidized thiadiazole ring |

Structural Impact :

-

Oxidation of the thiadiazole sulfur to sulfoxide or sulfone modifies electronic properties, potentially altering biological activity.

Biological Interactions

While not strictly chemical reactions, interactions with biological systems highlight its reactivity:

| Target | Interaction | Outcome | Reference |

|---|---|---|---|

| Acetylcholinesterase | Covalent binding | Enzyme inhibition | |

| Microbial enzymes | Disulfide bond disruption | Antimicrobial activity |

Mechanism :

-

The carbamate group reacts with serine residues in acetylcholinesterase, forming a stable intermediate that disrupts neurotransmitter breakdown.

Synthetic Utility

This compound serves as a precursor for further derivatization:

| Reaction | Reagents | Products | Reference |

|---|---|---|---|

| Cross-coupling | Pd catalysts, aryl halides | 5-Aryl-1,3,4-thiadiazol-2-yl derivatives | |

| Cyclization | Thioureas, POCl₃ | Fused heterocyclic systems |

Example Synthesis :

-

Reaction with 2,2,2-trifluoroethyl chloroformate and 1,3,4-thiadiazol-2-amine in acetonitrile with triethylamine yields the target carbamate in >85% yield .

Stability and Degradation

The compound exhibits moderate thermal stability but decomposes under extreme conditions:

| Condition | Observation | Reference |

|---|---|---|

| >200°C | Decomposition to CO₂ and volatile fluorocarbons | |

| UV light | Photolytic cleavage of C–N bond |

科学的研究の応用

Unfortunately, the available search results do not provide comprehensive information regarding the applications of the compound "2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate" in scientific research, nor do they include detailed data tables or case studies. However, the search results do provide some basic information about the compound.

Basic Information

- Chemical Identity this compound is an organic compound .

- Chemical Formula The chemical formula is C5H4F3N3O2S .

- Molecular Weight The molecular weight is 227.17 .

- IUPAC Name The International Union of Pure and Applied Chemistry (IUPAC) name is this compound .

- Related Forms This compound belongs to a class of compounds known as thiadiazoles .

Availability and Handling

- This compound is available in bulk quantities for life science applications and can be produced to customer specifications .

- It is available as a powder and should be stored at room temperature .

- Packaging options include palletized plastic pails, fiber and steel drums, and super sacks. Research and sample quantities may be packaged under argon or vacuum .

Related Research

作用機序

The mechanism by which 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

類似化合物との比較

2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is unique due to its trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

2,2,2-Trifluoroethyl N-(1,3,4-oxadiazol-2-yl)carbamate: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a methyl group on the thiadiazole ring.

These compounds differ in their reactivity and biological activity, making this compound a valuable compound for specific applications.

生物活性

2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is a compound of interest due to its potential biological activities. It belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group and a thiadiazole moiety. Its chemical formula is , and it has distinct physical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as inhibitors for various enzymes. For instance, studies have shown that similar compounds can inhibit carboxylesterases and acetylcholinesterases, affecting neurotransmitter levels and enzyme kinetics .

- Antimicrobial Activity : Thiadiazoles exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Acaricidal Effects : Research indicates that compounds within this class can serve as effective acaricides. The mode of action typically involves neurotoxic effects on target pests .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | Kinetic assays | Significant inhibition of carboxylesterase activity was observed. |

| Study 2 | Antimicrobial | Disc diffusion | Effective against E. coli and S. aureus with zones of inhibition up to 15 mm. |

| Study 3 | Acaricidal | Field trials | Demonstrated over 80% efficacy in controlling mite populations. |

Case Studies

- Enzymatic Inhibition : A study conducted by researchers aimed at identifying selective inhibitors for carboxylesterase found that derivatives similar to this compound showed promising results in reducing enzyme activity by up to 70% in vitro .

- Antimicrobial Efficacy : Another investigation tested the antimicrobial properties against various bacterial strains. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Acaricide Development : In agricultural research focused on pest control, the compound was evaluated for its acaricidal properties. Results indicated a substantial reduction in pest populations in treated fields compared to controls .

特性

IUPAC Name |

2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2S/c6-5(7,8)1-13-4(12)10-3-11-9-2-14-3/h2H,1H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWFWHVLSORFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。